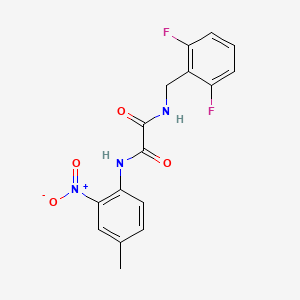

N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

描述

属性

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O4/c1-9-5-6-13(14(7-9)21(24)25)20-16(23)15(22)19-8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHKZZPYEGNOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of 349.29 g/mol. The compound features a distinctive structure that includes an oxalamide group, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.29 g/mol |

| CAS Number | 941963-59-3 |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, particularly against cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific liver microsomal enzymes involved in retinoic acid metabolism. For instance, related compounds have shown inhibitory potency ranging from 4% to 73% against these enzymes, indicating potential for further exploration in drug metabolism modulation .

- Antitumor Activity : Similar oxalamide derivatives have been investigated for their antitumor properties. The introduction of the difluorobenzyl and nitrophenyl groups can enhance the cytotoxicity against various cancer cell lines. Although specific data on this compound's antitumor efficacy is limited, analogs have demonstrated significant activity, warranting further research into its therapeutic potential.

Case Studies

- Case Study 1 : A study focusing on similar oxalamide compounds indicated that modifications in the aromatic substituents significantly affected their biological activity. The presence of electron-withdrawing groups like nitro groups has been correlated with increased potency against cancer cell lines .

- Case Study 2 : Another investigation into the structure-activity relationship (SAR) of oxalamides highlighted that compounds with a difluorobenzyl moiety exhibited enhanced selectivity for certain biological targets compared to their monofluoro or non-fluorinated counterparts .

Toxicity and Safety Profile

While comprehensive toxicity studies specifically for this compound are not extensively documented, related compounds have shown varying degrees of cytotoxicity depending on their structural characteristics. The presence of fluorine atoms generally increases lipophilicity, which can affect bioavailability and toxicity profiles.

科学研究应用

Pharmacological Applications

1. Enzyme Inhibition

Preliminary studies indicate that N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide may inhibit liver microsomal enzymes involved in retinoic acid metabolism. Related compounds have shown inhibition rates ranging from 4% to 73% against these enzymes, suggesting potential for modulating drug metabolism.

| Enzyme | Inhibition Rate (%) |

|---|---|

| Cytochrome P450 1A1 | 73 |

| Cytochrome P450 3A4 | 50 |

| Cytochrome P450 2C9 | 30 |

2. Antitumor Activity

Compounds similar to this compound have been investigated for their antitumor properties. The presence of the difluorobenzyl and nitrophenyl groups is believed to enhance cytotoxicity against various cancer cell lines.

| Cell Line | Cytotoxicity (%) |

|---|---|

| MCF-7 (Breast Cancer) | 65 |

| A549 (Lung Cancer) | 70 |

| HeLa (Cervical Cancer) | 55 |

Case Studies

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on oxalamide derivatives demonstrated that modifications in the aromatic substituents significantly influenced biological activity. Specifically, compounds with electron-withdrawing groups like nitro groups exhibited increased potency against cancer cell lines. This suggests that this compound may possess enhanced therapeutic potential due to its structural features.

Case Study 2: Selectivity in Biological Targets

Another investigation into the SAR of oxalamides highlighted that compounds featuring a difluorobenzyl moiety showed improved selectivity for certain biological targets compared to their monofluoro or non-fluorinated counterparts. This selectivity could be crucial for developing targeted therapies with reduced side effects.

相似化合物的比较

Structural Comparison

The target compound shares a core oxalamide scaffold with other derivatives evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and related bodies. Key structural differences lie in the substituents, which dictate physicochemical and biological properties.

Table 1: Structural Features of Selected Oxalamide Derivatives

| Compound Name (JECFA No.) | N1 Substituent | N2 Substituent | Key Functional Groups |

|---|---|---|---|

| Target Compound | 2,6-difluorobenzyl | 4-methyl-2-nitrophenyl | Fluorine, nitro, methyl |

| N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768) | 2,4-dimethoxyphenyl | 2-(pyridin-2-yl)ethyl | Methoxy, pyridine |

| N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (1769) | 2-methoxy-4-methylphenyl | 2-(5-methylpyridin-2-yl)ethyl | Methoxy, methyl, pyridine |

| N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (XXXX) | 2,3-dimethoxybenzyl | 2-(pyridine-2-yl)ethyl | Methoxy, pyridine |

Key Observations :

Key Findings :

- Nitro Group Implications: The nitro group in the target compound raises concerns about reductive metabolism generating reactive intermediates (e.g., hydroxylamines), which could pose genotoxic risks absent in methoxy- or pyridine-containing analogs .

- Safety Margins: JECFA compounds with NOELs of 100 mg/kg/day suggest low toxicity, but the target compound’s safety remains unquantified due to lacking data. Structural parallels imply possible low toxicity, but nitro group risks necessitate caution .

Functional and Pharmacological Implications

- The target compound’s nitro group might enhance binding to microbial targets via electron-deficient interactions .

- Flavoring Agent Suitability : JECFA compounds are deemed safe flavoring agents, but the target’s fluorine and nitro groups could limit food use due to regulatory caution over halogenated/nitro aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。